ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Overview
Description
ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE: is a complex organic compound that features a thiazole ring, a bromophenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-bromophenoxy)acetate. This intermediate is then reacted with thioamide and an appropriate amine under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring and bromophenoxy group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 2-(4-bromophenoxy)acetate
- Ethyl 2-(4-bromophenoxy)-2-methylpropanoate
- Ethyl (2-acetyl-3-hydroxyphenoxy)acetate
Comparison: ETHYL 2-{2-[2-(4-BROMOPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to the presence of the thiazole ring and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-bromophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-2-21-14(20)7-11-9-23-15(17-11)18-13(19)8-22-12-5-3-10(16)4-6-12/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMNFUFGJXJBHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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